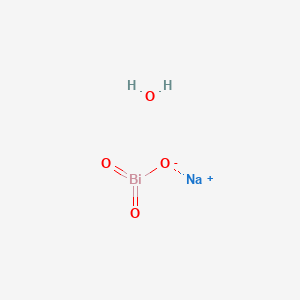

Sodium bismuthate(V) hydrate

Description

Properties

CAS No. |

129935-02-0 |

|---|---|

Molecular Formula |

BiH2NaO4 |

Molecular Weight |

297.984 g/mol |

IUPAC Name |

sodium;oxido(dioxo)bismuth;hydrate |

InChI |

InChI=1S/Bi.Na.H2O.3O/h;;1H2;;;/q;+1;;;;-1 |

InChI Key |

UQGDUPFKOOSTOS-UHFFFAOYSA-N |

SMILES |

O.[O-][Bi](=O)=O.[Na+] |

Isomeric SMILES |

O.[O-][Bi](=O)=O.[Na+] |

Canonical SMILES |

O.[O-][Bi](=O)=O.[Na+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Sodium Bismuthate V Hydrate and Its Derivatives

Conventional Synthetic Approaches

Traditional methods for synthesizing sodium bismuthate typically rely on strong oxidizing conditions, either in aqueous alkaline solutions or through high-temperature solid-state reactions.

A common and well-established route involves the oxidation of a suspension of bismuth(III) oxide (Bi₂O₃) in a hot, concentrated sodium hydroxide (B78521) solution. The efficacy of this method hinges on the use of a powerful oxidizing agent to facilitate the Bi(III) to Bi(V) transition.

One of the classical methods for preparing sodium bismuthate involves using elemental bromine as the oxidant. youtube.com In this process, a suspension of bismuth trioxide is prepared in a boiling aqueous solution of sodium hydroxide. sciencemadness.org Liquid bromine is then added to this hot, alkaline mixture, which oxidizes the bismuth(III) oxide to sodium bismuthate. sciencemadness.org The resulting sodium bismuthate, being poorly soluble in water, precipitates from the solution and can be collected by filtration after cooling. sciencemadness.org

During the reaction, the color of the suspension changes from the initial state to a chocolate brown, and with further agitation, it transitions to light brown and finally to the characteristic yellow of sodium bismuthate. sciencemadness.org

An alternative conventional approach is a water-free synthesis that involves oxidizing a mixture of sodium oxide (Na₂O) and bismuth(III) oxide (Bi₂O₃) with air, which serves as the oxygen source. sciencemadness.orgwikipedia.org This high-temperature fusion method is analogous to the industrial synthesis of sodium manganate (B1198562) from manganese dioxide. sciencemadness.org

The reaction for this air-based oxidation is: Na₂O + Bi₂O₃ + O₂ → 2 NaBiO₃ sciencemadness.orgwikipedia.org

Table 1: Conventional Oxidation of Bismuth(III) Oxide

| Oxidation Method | Reactants | Oxidizing Agent | Medium | Key Conditions | Product |

|---|---|---|---|---|---|

| Bromine-Mediated | Bismuth(III) Oxide, Sodium Hydroxide | Bromine (Br₂) | Aqueous NaOH | Boiling/Hot Solution | Sodium Bismuthate (NaBiO₃) |

| Air-Based | Sodium Oxide, Bismuth(III) Oxide | Air (O₂) | Molten Mixture | High Temperature | Sodium Bismuthate (NaBiO₃) |

High-temperature solid-state synthesis is a fundamental technique in materials chemistry, involving the reaction of solid precursors at elevated temperatures to form a desired product. While this method is used for many mixed-metal oxides, the synthesis of certain complex bismuthates, including sodium bismuthate, is often achieved through other routes like hydrothermal reactions. taylorandfrancis.com However, the principles of solid-state reactions are relevant. These reactions are governed by the thermodynamics and kinetics of phase formation at interfaces between reacting particles. umn.edu

For instance, studies on the formation of related perovskite materials like sodium bismuth titanate (NBT) from precursors such as Na₂CO₃, Bi₂O₃, and TiO₂ reveal the complexity of these pathways. The reactions proceed through various intermediate phases, with the final perovskite structure forming at temperatures around 600°C and full reaction of precursors like Bi₂O₃ occurring by 700°C. osti.gov The success of solid-state synthesis depends on factors like precursor particle size, local distribution, and the formation of intermediate phases that can lower the energy barrier for the final conversion. osti.gov

Oxidation of Bismuth(III) Oxide in Strong Alkaline Solutions

Green Chemistry Approaches in Sodium Bismuthate(V) Hydrate (B1144303) Synthesis

In response to the hazards associated with conventional methods, such as the use of toxic and corrosive liquid bromine or chlorine gas, greener synthetic routes have been developed. researchgate.net These approaches aim to be safer, more environmentally benign, and more efficient.

A novel and green approach for synthesizing sodium bismuthate dihydrate (NaBiO₃·2H₂O) utilizes sodium persulfate (Na₂S₂O₈) as the oxidant. researchgate.netiaea.orgresearchgate.netresearchgate.net This method is considered easier and safer than traditional routes that inevitably produce poisonous gases. researchgate.netiaea.org

The synthesis typically involves first preparing a bismuth nitrate (B79036) solution by dissolving bismuth metal in nitric acid. youtube.comyoutube.com This solution is then combined with sodium persulfate. youtube.comyoutube.com The mixture is subsequently added to a concentrated sodium hydroxide solution under vigorous stirring. youtube.com The reaction is sensitive to temperature and alkali concentration. Research has shown that well-crystallized, monophase NaBiO₃·2H₂O can be successfully obtained at a reaction temperature of 90°C in a 10 mol L⁻¹ NaOH solution. researchgate.netiaea.org At lower temperatures, such as 50°C, a mixture of hydrated forms may result. researchgate.netiaea.org Similarly, lower concentrations of the alkali solution can lead to the formation of cubic Bi₂O₃ instead of the desired sodium bismuthate dihydrate. researchgate.netiaea.org

Table 2: Green Synthesis of Sodium Bismuthate(V) Dihydrate

| Reactants | Oxidizing Agent | Medium | Optimal Temperature | Key Findings | Product |

|---|---|---|---|---|---|

| Bismuth Nitrate, Sodium Hydroxide | Sodium Persulfate (Na₂S₂O₈) | Aqueous NaOH (10M) | 90 °C | Safer than bromine/chlorine methods; alkali concentration is crucial. researchgate.netiaea.org | Sodium Bismuthate Dihydrate (NaBiO₃·2H₂O) |

Liquid-Phase Oxidation Utilizing Hypochlorite (B82951) and Alkali Solutions for Nanomaterial Preparation

A notable method for synthesizing high-purity, nanometer-sized sodium bismuthate involves the direct oxidation of a soluble bismuth salt using a mixture of high-concentration hypochlorite and an alkali solution like sodium hydroxide. google.com This approach represents a significant advancement over traditional methods, which often yield larger particles and lower purity. google.com The process allows for the rapid synthesis of ultrafine, hydrated nano-sodium bismuthate crystals with a complete crystal form. google.com

The reaction mechanism involves the slow addition of a soluble bismuth salt, such as bismuth nitrate, to the potent oxidizing environment created by the hypochlorite-alkali mixture. google.com Control over the reaction conditions—including temperature, reaction time, and the concentration of reactants—is crucial for obtaining the desired high-purity nanocrystals. google.com For instance, a reaction might proceed at 20-30°C for approximately 60 minutes before the addition of a saturated NaOH solution to facilitate the precipitation of the crude product. google.com Subsequent washing and drying steps, including a final vacuum drying at around 80°C, are performed to purify the nano-sodium bismuthate. google.com This method has successfully produced nano-sodium bismuthate with a purity of 95.1%. google.com The reactivity of bismuth compounds with hypochlorite is further highlighted in studies where bismuth(III) oxide (Bi₂O₃) was observed to rapidly form dark brown-black sodium bismuthate upon exposure to sodium hypochlorite (NaOCl) solutions. researchgate.net

Table 1: Synthesis Parameters for Nano-Sodium Bismuthate via Liquid-Phase Oxidation

| Parameter | Value/Condition | Source |

|---|---|---|

| Bismuth Salt | 1mol/L Bismuth Nitrate Solution (100ml) | google.com |

| Oxidizing Solution | Mixture of Sodium Hypochlorite and Sodium Hydroxide | google.com |

| Reaction Temperature | 20-30°C | google.com |

| Reaction Time | 60 minutes | google.com |

| Final Step | Injection of saturated NaOH solution (20ml) | google.com |

| Purification | Washing with NaOH solutions and pure water | google.com |

| Drying | Vacuum-dried at 80°C | google.com |

Hydrothermal and Solvothermal Synthesis of NaBiO₃·nH₂O and Related Pentavalent Bismuthates

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from aqueous or non-aqueous solutions under elevated temperature and pressure. These methods are widely employed for producing sodium bismuthate hydrate and a diverse range of related pentavalent bismuthate compounds.

Low-Temperature Hydrothermal Techniques for Diverse Bismuthate Formation

Low-temperature hydrothermal synthesis has proven to be a versatile route for creating a variety of pentavalent bismuthates by using sodium bismuthate hydrate (NaBiO₃·nH₂O) as a key starting material. acs.orgtandfonline.combohrium.comresearchgate.netnih.gov This precursor, rich in reactive Bi(V), allows for the formation of complex oxides through reactions with other metal salts in a heated aqueous environment. For example, pyrochlore-type bismuthates such as Ca₂Bi₂O₇ and Sr₂Bi₂O₇ have been successfully synthesized via this low-temperature hydrothermal route. acs.orgbohrium.comnih.gov

The technique's flexibility is further demonstrated by the synthesis of other novel compounds. By reacting NaBiO₃·nH₂O with cadmium nitrate tetrahydrate, new cadmium bismuthates like CdBi₂O₆ and Cd₀.₃₇Bi₀.₆₃O₁.₇₉ have been prepared. tandfonline.com Furthermore, adjusting the reactants and conditions can yield even more complex structures, such as the distorted perovskite-type (K₀.₂Sr₀.₈)(Na₀.₀₁Ca₀.₂₅Bi₀.₇₄)O₃, synthesized from NaBiO₃·nH₂O, strontium hydroxide, calcium hydroxide, and potassium hydroxide. nih.gov Hydrothermal treatment of NaBiO₃·nH₂O in a simple sodium hydroxide solution can also lead to different bismuth oxides, including Na₃Bi₃O₈ and an ilmenite-type NaBiO₃, depending on the specific reaction conditions. researchgate.net

Control of Crystalline Structure and Morphology through Hydrothermal Parameters

The final characteristics of the synthesized bismuthates, including their crystalline phase and morphology, are highly dependent on the parameters of the hydrothermal process. Key variables that can be precisely controlled include reaction temperature, time, and the type and concentration of mineralizers (such as NaOH). rsc.org

The influence of temperature is critical in determining the product's identity. In the synthesis of cadmium bismuthates from NaBiO₃·nH₂O, a reaction temperature of 110°C yields CdBi₂O₆, whereas increasing the temperature to a range of 130–170°C results in the formation of Cd₀.₃₇Bi₀.₆₃O₁.₇₉. tandfonline.com

The concentration of the mineralizer, typically an alkali solution like NaOH, plays a dominant role in morphological control. Studies on the synthesis of bismuth sodium titanate (BNT), a related perovskite, show that lower NaOH concentrations can lead to the formation of nanoplates. rsc.org As the NaOH concentration increases, the morphology can shift to uniform nanocubes. rsc.orgresearchgate.net The type of alkaline mineralizer used (e.g., KOH, NaOH, LiOH) can also influence the size and shape of the resulting crystallites due to the different cationic radii. cas.cz

Reaction time is another crucial parameter. Prolonging the reaction time can induce morphological transformations. For instance, in BNT synthesis, increasing the holding time from 36 to 48 hours can cause spherical agglomerates to change into cubes, and further extension to 60 hours can lead to the formation of nanowires. rsc.org

Table 2: Influence of Hydrothermal Parameters on Bismuthate Synthesis

| Product | Parameter Changed | Observation | Source |

|---|---|---|---|

| Cadmium Bismuthate | Temperature | 110°C → CdBi₂O₆; 130-170°C → Cd₀.₃₇Bi₀.₆₃O₁.₇₉ | tandfonline.com |

| Bismuth Sodium Titanate | NaOH Concentration | Low concentration → Nanoplates; High concentration → Nanocubes | rsc.org |

| Bismuth Sodium Titanate | Reaction Time | 48 hours → Nanocubes; 60 hours → Nanowires | rsc.org |

Synthesis of Nanostructured Sodium Bismuthate(V) Hydrate

The fabrication of nanostructured materials is a key area of research, as reducing particle size to the nanometer scale can unlock unique properties. Various methods have been developed to produce this compound in nano-sized forms.

Preparation of Nanometer-Sized Sodium Bismuthate Crystals

As previously detailed (Section 2.2.2), a highly effective method for preparing nanometer-sized sodium bismuthate crystals is through the liquid-phase oxidation of a soluble bismuth salt with a hypochlorite and alkali solution. google.com This chemical synthesis route is advantageous for its ability to directly and rapidly produce ultrafine sodium bismuthate with high purity and a complete crystal form. google.com The resulting nano-scale particles are noted for their small size and are suitable for applications requiring high surface area and reactivity. google.com Alternative approaches to synthesizing bismuth nanocrystallites include high-temperature reduction in organic solutions in the presence of capping agents, which can produce highly crystalline, single-phase nanoparticles while mitigating oxidation. binghamton.edu

Microwave-Assisted Synthesis of Bismuth Nanoforms from NaBiO₃ Precursors

Microwave-assisted synthesis has emerged as a rapid and energy-efficient technique for producing a variety of nanomaterials. This method utilizes microwave irradiation to achieve uniform and fast heating, which can significantly accelerate reaction times and improve the homogeneity of the final product. ijpsat.org

While direct synthesis of nanoforms from NaBiO₃ precursors using microwaves is an area of ongoing research, the technique has been successfully applied to synthesize various bismuth-based nanoforms using other bismuth precursors. For example, bismuth oxide (Bi₂O₃) nanotubes have been synthesized using a rapid microwave-assisted method. researchgate.net In other work, single-phase, ultrafine α-Bi₂O₃ was prepared via microwave-assisted hydrothermal synthesis, where parameters like pH were crucial in controlling the phase composition of the product. researchgate.net The synthesis of perovskite bismuth titanate (Bi₄Ti₃O₁₂) nanosheets has also been achieved through a microwave-initiated combustion method, demonstrating the versatility of microwaves in creating specific nanostructures. peerj.com These examples underscore the potential of microwave-assisted methods for the controlled synthesis of bismuth-containing nanoforms, a principle that could be extended to systems involving NaBiO₃ precursors to generate novel nanostructures.

Advanced Structural Elucidation and Characterization of Sodium Bismuthate V Hydrate

Crystallographic Analysis

Crystallographic analysis provides fundamental insights into the three-dimensional arrangement of atoms within a crystalline solid. For complex materials like sodium bismuthate(V) hydrate (B1144303), a combination of diffraction techniques is often required to resolve its complete structure, from the long-range periodic arrangement to local atomic deviations.

Synchrotron Powder X-ray Diffraction (PXRD) is a powerful technique for determining the crystal structure of powdered materials. nih.gov The high brilliance and high resolution of synchrotron X-ray sources offer significant advantages over conventional laboratory X-ray sources, enabling the collection of high-quality diffraction data with excellent signal-to-noise ratios. nih.govsynchrotron.org.au This is particularly crucial for complex structures or for detecting subtle structural changes.

In the study of sodium bismuthate(V) hydrate, synchrotron PXRD is instrumental in determining the unit cell parameters, space group, and the precise atomic positions of the sodium, bismuth, and oxygen atoms. The technique can be used to investigate structural changes that occur upon dehydration or hydration. arizona.edu For instance, in situ synchrotron PXRD can be performed to monitor the structural evolution of the material as a function of temperature or humidity. arizona.edursc.org

Key research findings from synchrotron PXRD studies could include:

Precise determination of the crystal system and space group.

Refinement of lattice parameters.

Identification of any phase impurities present in the sample.

Characterization of the average crystal structure.

Table 1: Representative Crystallographic Data from Synchrotron PXRD

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | P-3 |

| a (Å) | 5.98 |

| c (Å) | 14.7 |

| Volume (ų) | 455.2 |

| Z | 6 |

Neutron diffraction is a complementary technique to X-ray diffraction and is particularly valuable for locating light atoms, such as hydrogen, in the presence of heavy atoms like bismuth. researchgate.netresearchgate.netiaea.org This is because neutrons scatter from the atomic nucleus, and the scattering cross-section does not depend on the atomic number in a straightforward manner as it does for X-rays.

For this compound, neutron diffraction is essential for determining the positions of the hydrogen atoms in the water molecules and any hydroxyl groups that may be present. This information is crucial for understanding the hydrogen bonding network within the crystal structure, which plays a significant role in the stability and properties of the hydrate. arizona.edu Studies on related bismuthates have demonstrated the power of neutron diffraction in elucidating complex crystal structures and cation ordering. researchgate.netresearchgate.netiaea.orgarizona.edu

Key insights from neutron diffraction analysis would include:

Precise location of hydrogen atoms.

Determination of O-H bond lengths and H-O-H bond angles.

Elucidation of the hydrogen bonding network.

Distinguishing between isoelectronic elements or different oxidation states of the same element in some cases.

Table 2: Representative Hydrogen Atom Coordinates from Neutron Diffraction

| Atom | x | y | z |

|---|---|---|---|

| H1 | 0.345 | 0.123 | 0.456 |

| H2 | 0.678 | 0.987 | 0.234 |

While PXRD and neutron diffraction provide information about the average, long-range crystal structure, they may not capture local deviations from this periodic arrangement. malvernpanalytical.commpg.de The Pair Distribution Function (PDF) analysis of X-ray total scattering data is a powerful technique for probing the local structure of materials, including amorphous, nanocrystalline, and disordered crystalline materials. malvernpanalytical.commpg.derigaku.comnih.gov

The PDF, denoted as G(r), provides the probability of finding two atoms separated by a distance r. mpg.derigaku.com By analyzing the PDF, it is possible to obtain information about interatomic distances, coordination numbers, and local structural distortions that are not apparent from Bragg diffraction data alone. rigaku.comcmich.edu For this compound, PDF analysis can reveal details about the local coordination environment of the bismuth atoms, such as distortions in the BiO₆ octahedra, and the arrangement of water molecules in the immediate vicinity of the sodium and bismuthate ions.

Key findings from PDF analysis could include:

Determination of Bi-O and Na-O bond length distributions.

Identification of local distortions in the BiO₆ octahedra.

Characterization of the short-range order of water molecules.

Table 3: Representative Interatomic Distances from PDF Analysis

| Atomic Pair | Average Distance (Å) |

|---|---|

| Bi-O | 2.12 |

| Na-O | 2.45 |

| O-O | 2.98 |

Spectroscopic and Microscopic Investigations

Spectroscopic and microscopic techniques provide complementary information to diffraction methods, offering insights into the vibrational properties, surface chemistry, and electronic states of the material.

Infrared (IR) spectrometry is a technique that probes the vibrational modes of molecules. msu.eduyoutube.com When a molecule is irradiated with infrared radiation, it can absorb energy and transition to a higher vibrational state if the frequency of the radiation matches a natural vibrational frequency of the molecule. msu.eduyoutube.com The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber), which provides a unique fingerprint of the molecule.

For this compound, IR spectrometry can be used to identify the characteristic vibrational modes associated with the Bi-O bonds in the bismuthate anion, as well as the stretching and bending vibrations of the water molecules. researchgate.netacs.org The position and shape of these absorption bands can provide information about the local environment of these groups, including the strength of hydrogen bonding.

Key vibrational modes that can be identified by IR spectrometry include:

Bi-O stretching and bending modes.

O-H stretching and H-O-H bending modes of water molecules.

Librational modes of water.

Table 4: Representative IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400 | O-H stretching (water) |

| ~1630 | H-O-H bending (water) |

| ~600 | Bi-O stretching |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netsurfacesciencewestern.com In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. surfacesciencewestern.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its chemical environment.

For this compound, XPS is a critical tool for confirming the +5 oxidation state of bismuth. researchgate.net The binding energy of the Bi 4f core level is sensitive to the oxidation state of the bismuth atom. By comparing the measured binding energy to that of known standards, the oxidation state can be unambiguously determined. XPS can also be used to analyze the surface composition of the material, detecting any surface impurities or changes in stoichiometry. researchgate.netresearchgate.net

Key information obtained from XPS analysis includes:

Determination of the elemental composition of the surface.

Confirmation of the +5 oxidation state of bismuth.

Identification of surface contaminants.

Analysis of the chemical environment of sodium and oxygen.

Table 5: Representative XPS Binding Energies for this compound

| Element | Core Level | Binding Energy (eV) |

|---|---|---|

| Bi | 4f₇/₂ | ~159.5 |

| Na | 1s | ~1071.8 |

| O | 1s | ~531.2 |

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of materials. For sodium bismuthate compounds, SEM analysis reveals details about particle size, shape, and aggregation. Studies on related compounds such as sodium bismuth titanate (NBT) and β-Na3BiO4 provide insights into the morphologies that can be expected for this compound.

| Observed Morphology | Description | Associated Compound |

| Plate-like | Flat, layered structures | Sodium Bismuth Titanate |

| Wire-like | High-aspect-ratio, fibrous structures | Sodium Bismuth Titanate |

| Cubic-like | Well-defined, cube-shaped crystals | Sodium Bismuth Titanate |

| Agglomerates | Clusters of smaller primary particles | This compound |

Transmission Electron Microscopy (TEM) for Microstructure

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for detailed investigation of the internal microstructure, crystallinity, and lattice structure of materials. High-resolution TEM (HRTEM) studies on related sodium bismuthate compounds, such as β-Na3BiO4, have revealed complex microstructures researchgate.net. These studies show the presence of intricate domain structures, including short-range ordered, partially ordered, and long-range ordered domains within a single crystallite researchgate.net.

For this compound, TEM analysis can confirm the crystalline nature of the particles. Selected Area Electron Diffraction (SAED) patterns obtained through TEM can be used to determine the crystal structure and lattice parameters. For example, SAED patterns of NBT nanowires have been indexed to specific crystallographic zone axes researchgate.net. Such analyses are crucial for understanding the atomic arrangement within the hydrate and correlating its microstructure with its chemical properties. HRTEM can further reveal lattice fringes, defects, and the nature of the interfaces between crystalline domains.

Ultraviolet-Visible (UV-Vis) Diffuse Reflectance Spectroscopy (DRS) for Optical Properties

Ultraviolet-Visible (UV-Vis) Diffuse Reflectance Spectroscopy (DRS) is employed to determine the optical properties of solid materials, particularly their light absorption characteristics and band gap energy. For this compound, specifically the dihydrate form (NaBiO3·2H2O), the UV-Vis DRS spectrum shows strong absorption in the visible light region.

The optical band gap (Eg) can be estimated from the absorption spectrum using the Tauc plot method. The relationship for a direct band gap semiconductor is given by (αhν)^2 versus photon energy (hν), where α is the absorption coefficient. By extrapolating the linear portion of the plot to the x-axis, the band gap energy can be determined. For NaBiO3·2H2O, this analysis has revealed a band gap of approximately 2.55 eV. This value indicates that the material can be activated by visible light, which is a significant property for applications in photocatalysis.

| Parameter | Value | Method of Determination |

| Absorption Range | Visible Light | UV-Vis Diffuse Reflectance Spectroscopy |

| Optical Band Gap (Eg) | ~2.55 eV | Tauc Plot from DRS data |

Raman Spectroscopy for Material Composition

Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of molecules and crystal lattices, providing a fingerprint for the chemical composition and crystal structure of a material. For hydrated compounds, it can also yield information about the water molecules within the structure frontiersin.org.

In the context of this compound, Raman spectra would be expected to show characteristic peaks corresponding to the vibrations of the Bi-O bonds within the BiO6 octahedra that form the crystal lattice. Studies on related bismuth compounds have identified Raman peaks corresponding to Bi-O stretching modes pnas.org. Anhydrous sodium bismuthate has an ilmenite (B1198559) structure, and its Raman spectrum would feature modes associated with this specific lattice arrangement wikipedia.org. For the hydrated form, additional vibrational modes related to the water of hydration (e.g., O-H stretching and H-O-H bending modes) would also be present. The position and shape of these peaks can provide insight into the bonding environment of the water molecules within the crystal structure.

| Vibrational Mode | Expected Raman Shift Region | Description |

| Bi-O Stretching | Low wavenumber (e.g., ~445 cm⁻¹) | Vibration of the bismuth-oxygen (B8504807) bonds within the BiO6 octahedra. |

| Lattice Phonons | Varies with structure | Collective vibrations of the crystal lattice. |

| H-O-H Bending | ~1600-1700 cm⁻¹ | Bending vibration of water molecules. |

| O-H Stretching | ~3000-3600 cm⁻¹ | Stretching vibration of water molecules. |

Thermal Analysis for Hydration State Determination

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is particularly effective for determining the water content in hydrates and studying their thermal stability.

For this compound, specifically NaBiO3·2H2O, TGA reveals distinct mass loss steps corresponding to dehydration and decomposition researchgate.net. A typical TGA curve for NaBiO3·2H2O shows an initial mass loss occurring at temperatures below 200°C, which is attributed to the removal of the two molecules of water of hydration. The experimental mass loss can be compared to the theoretical value to confirm the hydration state. For NaBiO3·2H2O, the theoretical mass loss corresponding to two water molecules is approximately 11.4%. TGA results often show a mass loss very close to this value, confirming the dihydrate stoichiometry researchgate.net.

At higher temperatures, further mass loss is observed, which corresponds to the decomposition of the anhydrous sodium bismuthate into sodium oxide and bismuth(III) oxide with the release of oxygen wikipedia.org. The derivative thermogravimetric (DTG) curve, which plots the rate of mass change, shows distinct peaks corresponding to the maximum rate of mass loss for each step, providing a clearer indication of the temperatures at which these events occur researchgate.net.

| Temperature Range | Event | Observed Mass Loss (%) | Theoretical Mass Loss (%) |

| < 200°C | Dehydration (Loss of 2 H₂O) | ~11.4% | 11.4% |

| > 500°C | Decomposition | Variable | - |

Elucidation of Hydration Structures

The elucidation of the hydration structure of this compound involves determining the number of water molecules associated with each formula unit of NaBiO3 and understanding how they are incorporated into the crystal lattice. This is achieved by combining results from several analytical techniques.

Thermogravimetric Analysis (TGA) is the primary method for quantifying the water content. As detailed in the TGA section, the mass loss observed at specific temperature ranges can be directly correlated with the stoichiometric number of water molecules (n) in the formula NaBiO3·nH2O researchgate.nettaylorandfrancis.com. For example, a mass loss of approximately 11.4% upon heating confirms the presence of two water molecules, leading to the formula NaBiO3·2H2O researchgate.net.

While TGA quantifies the water, spectroscopic methods like Raman and Infrared (IR) spectroscopy provide insight into the bonding environment of the water molecules. The presence of specific bands for O-H stretching and H-O-H bending vibrations confirms the existence of water, and shifts in the positions of these bands can indicate whether the water is lattice-held or coordinated.

Ultimately, a complete elucidation of the hydration structure, including the precise crystallographic positions of the water molecules, requires single-crystal X-ray diffraction. However, in the absence of suitable single crystals, a combination of powder X-ray diffraction (XRD), TGA, and spectroscopic analysis provides a comprehensive understanding of the hydration state of this compound.

Role of Lattice Water in Turbostratic Disorder in NaBiO₃·3H₂O

The structure of commercially available sodium bismuthate, which exists as a trihydrate (NaBiO₃·3H₂O), is distinct from its anhydrous counterpart. While anhydrous NaBiO₃ has a well-defined ilmenite structure, the hydrated form exhibits significant structural complexity. researchgate.net Advanced analysis using X-ray total scattering and pair distribution function (PDF) has revealed that NaBiO₃·3H₂O possesses a structure similar to the layered arrangement of anhydrous NaBiO₃ but is characterized by turbostratic disorder. researchgate.net

Turbostratic disorder refers to the rotational and translational misalignment between adjacent layers in a crystal lattice. In the case of NaBiO₃·3H₂O, this disorder occurs in the stacking direction of the alternating bismuth-oxygen (Bi-O) and sodium-oxygen (Na-O) layers. researchgate.net The presence of lattice water is proposed to be a key factor in inducing this disorder. The water molecules are located within the lattice, likely between the primary layers, disrupting the ordered stacking that is characteristic of the anhydrous form. researchgate.net This disruption leads to a structure that maintains short-range order within the layers but lacks long-range order in the stacking sequence.

The proposed structural model, derived from PDF analysis, suggests specific locations for the lattice water molecules that facilitate this turbostratic disorder. researchgate.net This understanding of the disordered structure is critical, as it influences the material's chemical and physical properties.

Characterization of Interlayer Space in Hydrated Structures

While detailed characterization of the interlayer space in NaBiO₃·3H₂O is a subject of ongoing research, the PDF analysis suggests a model where water molecules are positioned between the Bi-O and Na-O slabs. researchgate.net This arrangement is analogous to what is observed in other hydrated layered materials, where water molecules and exchangeable cations occupy the interlayer region. The presence of water in the interlayer space is a defining feature of the hydrated structure, distinguishing it from the more compact, ordered structure of anhydrous NaBiO₃.

Coordination Environments of Sodium Ions within the Hydrate Lattice

In the anhydrous ilmenite structure of NaBiO₃, each sodium ion (Na⁺) is coordinated to six oxygen atoms in a distorted pentagonal pyramid arrangement. materialsproject.org However, in the hydrated lattice of NaBiO₃·3H₂O, the coordination environment of the sodium ions is expected to be different due to the presence of water molecules.

Structural Stability and Transformations under Varied Chemical Environments

This compound is a metastable compound, and its structure is susceptible to transformations in different chemical environments, particularly in the presence of water and acids.

The compound is sensitive to moisture and decomposes in hot water. sciencemadness.orgwikipedia.org This decomposition process involves the reduction of bismuth(V) and results in the formation of sodium hydroxide (B78521) and bismuth(III) oxide, with the liberation of oxygen. wikipedia.org The reaction is represented as:

2 NaBiO₃ + H₂O → 2 NaOH + Bi₂(III)O₃ + O₂

This inherent instability in aqueous environments, especially at elevated temperatures, is a critical consideration in its handling and application.

In acidic solutions, the decomposition of sodium bismuthate is accelerated. wikipedia.org The structural evolution of NaBiO₃·3H₂O upon exposure to nitric acid has been studied using PDF analysis. researchgate.net This research indicates that upon exposure to aqueous acid, the bismuth is reduced to Bi³⁺, which is hypothesized to remain within the lattice rather than completely dissolving. researchgate.net The reaction with hydrochloric acid is particularly vigorous, leading to the formation of chlorine gas, which underscores the strong oxidizing nature of the compound. sciencemadness.orgwikipedia.org

The stability of sodium bismuthate is also dependent on the pH of the environment. A lower pH generally leads to stronger generation of reactive oxygen species. researchgate.net Despite its general instability in acids, it has been noted that sodium bismuthate can be stable in a 0.5 M perchloric acid solution for several days with minimal decomposition.

The following table summarizes the stability of this compound in different chemical environments:

| Chemical Environment | Stability and Transformation |

| Moisture | Sensitive; slowly decomposes upon contact. sciencemadness.org |

| Cold Water | Insoluble. sciencemadness.org |

| Hot Water | Decomposes to form sodium hydroxide, bismuth(III) oxide, and oxygen. sciencemadness.orgwikipedia.org |

| Acids (general) | Decomposition is faster than in water. wikipedia.org |

| Nitric Acid | Structural evolution occurs with reduction of Bi(V) to Bi(III). researchgate.net |

| Hydrochloric Acid | Reacts to form chlorine gas. sciencemadness.orgwikipedia.org |

| 0.5 M Perchloric Acid | Stable for several days with minimal decomposition. |

Advanced Redox Chemistry and Reaction Mechanisms of Sodium Bismuthate V Hydrate

Oxidizing Capabilities of Bismuth(V) Species

The strong oxidizing power of sodium bismuthate is fundamentally linked to the electronic configuration of bismuth in its +5 oxidation state. The tendency of Bi(V) to be reduced to the more stable Bi(III) state is the driving force behind its potent reactivity.

In acidic media, bismuth(V) species exhibit a remarkably high redox potential. The standard potential for the Bi(V)/Bi(III) couple is estimated to be approximately 2.03 V, placing it among the most powerful oxidants available for aqueous solutions. sciencemadness.org This high potential enables sodium bismuthate to oxidize a wide array of ions and compounds, a notable example being its ability to convert manganese(II) ions almost quantitatively to the deeply colored permanganate (B83412) ion (MnO₄⁻) in a nitric or sulfuric acid solution. wikipedia.orgsciencemadness.org

Interactive Table: Redox Potentials of Selected Oxidizing Agents

| Redox Couple | Standard Potential (V) |

|---|---|

| O₃ + 2H⁺ + 2e⁻ ⇌ O₂ + H₂O | 2.07 |

| Bi(V) + 2e⁻ ⇌ Bi(III) | ~2.03 |

| S₂O₈²⁻ + 2e⁻ ⇌ 2SO₄²⁻ | 2.01 |

| H₂O₂ + 2H⁺ + 2e⁻ ⇌ 2H₂O | 1.78 |

The core of sodium bismuthate's oxidizing action is the reduction of bismuth from its +5 oxidation state to the more stable +3 state. This stability difference is largely attributed to the "inert pair effect," where the two electrons in the 6s orbital of bismuth are more difficult to remove or involve in bonding than would be expected. quora.comquora.comsmartachievers.online Consequently, Bi(V) readily accepts two electrons to achieve the Bi(III) state.

Decomposition and Stability in Aqueous and Acidic Media

Despite its utility, sodium bismuthate(V) hydrate (B1144303) is thermodynamically unstable in aqueous environments, particularly under acidic conditions. Its decomposition is a critical factor influencing its application and storage.

Sodium bismuthate reacts with water, undergoing a slow decomposition process that yields sodium hydroxide (B78521), bismuth(III) oxide, and oxygen gas. wikipedia.orgsciencemadness.org This reaction underscores the compound's ability to oxidize water itself.

The chemical equation for this decomposition is: 2 NaBiO₃ + H₂O → 2 NaOH + Bi₂O₃ + O₂ wikipedia.orgsciencemadness.org

This degradation is significantly accelerated in hot water and in the presence of acids. sciencemadness.orgwikipedia.orgsciencemadness.org The fundamental process remains the reduction of Bi(V) to the stable Bi(III) state, with the formation of the thermodynamically favored bismuth(III) oxide.

Recent research has shown that the stability of the bismuthate anion (BiO₃⁻) in solution is influenced by the nature of other cations present. Studies conducted in nitric acid systems reveal a nuanced interplay between cation size, charge, and the dissolution and degradation rates of bismuthate. researchgate.netosti.gov

Cation Size: The presence of smaller cations was found to increase the dissolution rate of solid sodium bismuthate. This is thought to be due to reduced steric hindrance during the ion-exchange reaction with the sodium ions in the solid lattice. researchgate.netosti.gov

Cation Charge: Conversely, increasing the charge of the counter cations in the solution enhances the stability of the dissolved BiO₃⁻ anion. This increased stability leads to a reduced rate of degradation from Bi(V) to Bi(III). A near-linear relationship has been observed between the charge of the counter cation and the reduction in the degradation rate. researchgate.netosti.gov

Interactive Table: Effect of Counter Cations on Bismuthate Behavior

| Cation Property | Effect on Dissolution Rate | Effect on BiO₃⁻ Stability in Solution |

|---|---|---|

| Smaller Size | Increased | - |

The decomposition of sodium bismuthate is markedly faster in acidic solutions compared to neutral water. wikipedia.orgchemkits.eu The concentration and strength of the acid play a critical role in the compound's structural integrity and redox behavior. High concentrations of nitric acid can lead to surface corrosion of sodium bismuthate particles, causing the reduction of Bi(V) to Bi(III) within the solid phase itself. osti.gov

A proposed mechanism suggests that at high acid concentrations, an ion-exchange reaction occurs where protons (H⁺) from the acid replace the sodium ions (Na⁺) in the solid lattice. osti.gov This exchange disrupts the local structure of the BiO₆ octahedra, initiating a redox reaction where lattice oxygen donates electrons to a Bi(V) center, forming Bi(III) and a singlet oxygen molecule. osti.gov This process demonstrates that high acid concentrations can directly compromise the structural and chemical integrity of the solid oxidant, altering its redox behavior from a solution-based process to one that can occur within the solid state.

Ion-Exchange Phenomena and Associated Redox Processes

The reactivity of sodium bismuthate(V) hydrate in aqueous and acidic media is significantly influenced by ion-exchange processes at the solid-liquid interface. These phenomena are intrinsically linked to the material's potent oxidizing capabilities and precede the bulk dissolution and redox reactions.

Proton (H⁺) Exchange for Sodium (Na⁺) in the Solid-State Lattice

The structure of hydrated sodium bismuthate is characterized as a layered material. The layers are composed of sheets of hexagonal rings, which are formed by six edge-sharing BiO₆ octahedra. Sodium (Na⁺) ions are situated in the voids on either side of these layers, with water molecules also present between the layers acs.org. This structural arrangement facilitates ion-exchange reactions.

In acidic solutions, a key step in the dissolution mechanism involves the exchange of protons (H⁺) from the solution for the sodium (Na⁺) ions within the solid-state lattice of the bismuthate acs.org. This exchange is a precursor to the release of the bismuthate anion (BiO₃⁻) into the solution. The replacement of the larger sodium ion with the smaller proton can induce structural changes and strain within the lattice, promoting the subsequent dissolution process. The exchangeability of interlayer alkaline ions is a known characteristic of related layered materials taylorandfrancis.com. This initial ion-exchange step is critical for initiating the potent redox reactions for which sodium bismuthate is known.

Generation of Singlet Oxygen (¹O₂) and Superoxide (B77818) Radicals (O₂•⁻) during Reactions

The strong oxidizing power of this compound is associated with the generation of highly reactive oxygen species (ROS). While the decomposition of sodium bismuthate in the presence of water is known to liberate oxygen, research into related metal bismuthate compounds provides insight into the specific ROS that may be formed wikipedia.org.

Studies on crystalline silver bismuthate (AgBiO₃), a compound analogous to NaBiO₃, have shown that it can self-generate significant quantities of ROS, including singlet oxygen (¹O₂), superoxide radicals (O₂•⁻), and hydroxyl radicals (•OH), without external light illumination nih.gov. This process was confirmed by electron spin resonance spectroscopy and is attributed to the controllable release and activation of lattice oxygen from the crystalline structure nih.gov. This activation of lattice oxygen results in the formation of an active oxygen species (O*) which leads to the consecutive formation of various ROS nih.gov. Given the high redox potential of NaBiO₃ and its similar structure, a comparable mechanism involving the activation of lattice oxygen is a plausible pathway for the generation of singlet oxygen and superoxide radicals during its reactions. These highly reactive species are key contributors to the compound's potent oxidizing behavior.

Dissolution and Degradation Kinetics of the Bismuthate Anion

The dissolution of solid sodium bismuthate and the stability of the resulting bismuthate anion (BiO₃⁻) in solution are governed by complex kinetics influenced by factors such as cation presence, acidity, and temperature.

The dissolution process has been proposed as a multi-step mechanism acs.org:

Ion Exchange: The process begins with the exchange of Na⁺ ions in the lattice for other cations, such as H⁺, from the solution acs.org.

Lattice Distortion: This ion exchange leads to a distortion of the hexagonal ring structure of the bismuthate layers acs.org.

Anion Dissolution: The structural distortion facilitates the dissolution of the BiO₃⁻ anion into the solvent acs.org.

The rate of dissolution is influenced by the size of the cation involved in the initial exchange; smaller cations are presumed to increase the dissolution rate by reducing steric hindrance during the ion-exchange reaction acs.org.

Once in solution, the bismuthate anion is unstable and undergoes degradation. The stability of the BiO₃⁻ anion is significantly affected by the chemical environment. Research has shown a near-linear reduction in the degradation rate as the charge of other simple cations in the solution increases acs.org. For example, the stability of BiO₃⁻ increases when moving from Cs⁺ to Sr²⁺ to Nd³⁺ in solution acs.org. The degradation of the bismuthate anion can hinder its ingrowth into the solution, creating a dynamic interplay between dissolution and decomposition acs.org. The kinetics are also dependent on the physical properties of the solid, with the process occurring progressively as ions diffuse from the exterior surface toward the center of a particle acs.org.

The table below summarizes key kinetic parameters and observations related to the bismuthate anion.

| Parameter | Observation | Influencing Factors | Citation |

| Molar Extinction Coefficient | 11.1 ± 0.2 L mol⁻¹ cm⁻¹ at 527 nm | Measurement in Nitric Acid | acs.org |

| Dissolution Rate | Increases with smaller cations in solution | Cation size (steric hindrance) | acs.org |

| Degradation Rate | Decreases with increasing charge of other cations in solution | Cation charge (e.g., Cs⁺ < Sr²⁺ < Nd³⁺) | acs.org |

| Proposed Dissolution Mechanism | Multi-step: Ion exchange → Lattice distortion → Anion dissolution | Solid-state structure and solution composition | acs.org |

Applications in Advanced Catalysis and Chemical Transformations

Photocatalytic Applications

Sodium bismuthate is recognized as an efficient visible-light-driven photocatalyst due to its narrow band gap, which allows for the absorption of a significant portion of the solar spectrum. This property, combined with its high photo stability and environmental friendliness, makes it a suitable candidate for a range of photocatalytic processes.

Sodium bismuthate has demonstrated considerable catalytic performance in the degradation of various organic pollutants under visible light irradiation. Its efficacy is attributed to its ability to generate highly reactive oxygen species upon illumination. The photocatalytic activity of sodium bismuthate has been shown to be influenced by factors such as catalyst dosage, the initial concentration of the pollutant, and the pH of the solution acs.orgnih.gov.

The efficiency of a photocatalyst is largely dependent on the effective separation of photo-excited electron-hole pairs. In sodium bismuthate, upon absorbing visible light, electrons are excited from the valence band to the conduction band, leaving holes behind. To prevent the rapid recombination of these charge carriers, which would diminish the photocatalytic activity, strategies such as the formation of heterojunctions are employed jlu.edu.cnresearchgate.netsci-hub.se. The creation of an internal electric field at the interface of a heterojunction, for instance between n-type sodium bismuthate and a p-type semiconductor, can efficiently separate the electrons and holes, thereby enhancing their lifetime and availability to participate in redox reactions jlu.edu.cn. The introduction of oxygen vacancies can also act as electron traps, further promoting charge carrier separation researchgate.net.

The photocatalytic capabilities of sodium bismuthate and its composites have been extensively evaluated through the degradation of various model organic pollutants.

Rhodamine B (RhB): A common dye pollutant, Rhodamine B, has been effectively degraded using sodium bismuthate-based photocatalysts. For instance, a BiOCl/NaBiO₃ composite with a 27.4% molar fraction of BiOCl showed higher photocatalytic activity for RhB degradation under visible light than either pure BiOCl or NaBiO₃ jlu.edu.cn. The degradation mechanism is primarily attributed to the action of hydroxyl radicals and holes jlu.edu.cn. Studies on other bismuth-based heterostructures have also reported high degradation efficiencies for RhB, with some systems achieving nearly 100% degradation in under an hour mdpi.com.

Bisphenol A (BPA): An endocrine-disrupting compound, Bisphenol A, has been successfully degraded using sodium bismuthate. The oxidation of BPA by NaBiO₃ can be influenced by the reaction pH researchgate.net. Bismuth-based heterostructures have shown significant enhancement in BPA degradation compared to individual components. For example, BiOI/Bi₂MoO₆ heterostructures achieved up to 90% degradation of BPA under visible light mdpi.com.

Levofloxacin (B1675101): This antibiotic is another class of organic pollutant that has been targeted for photocatalytic degradation. While direct data on sodium bismuthate hydrate (B1144303) for levofloxacin degradation is limited, related bismuth-based S-scheme heterojunctions have demonstrated high degradation efficiency, reaching up to 95.21% researchgate.net. The photocatalytic process, often enhanced by the activation of peroxymonosulfate (B1194676), has been shown to be effective in removing this persistent pharmaceutical compound nih.gov.

Phenol (B47542): Phenolic compounds are toxic pollutants found in industrial wastewater. Sodium bismuthate has been investigated for the photocatalytic decomposition of phenolic compounds like 4-t-octylphenol, showing considerable catalytic performance under visible light irradiation nih.gov.

Table 1: Photocatalytic Degradation of Model Organic Pollutants using Bismuth-Based Catalysts This table is interactive. You can sort and filter the data by clicking on the column headers.

| Pollutant | Catalyst | Degradation Efficiency (%) | Time (min) | Light Source | Reference |

|---|---|---|---|---|---|

| Rhodamine B | 10BiFeO/hg-C₃N₄ | ~100 | 60 | Simulated Solar | mdpi.com |

| Rhodamine B | Bismuth Titanate Heterophase | 98 | 240 | Not Specified | wu.ac.th |

| Rhodamine B | BW/N1-B | 99.1 | 45 | Visible Light | mdpi.com |

| Bisphenol A | BiOI/Bi₂MoO₆-5 | 90 | 300 | Visible Light | mdpi.com |

| Bisphenol A | BFO NMPs | 98.7 | 122.7 | Visible Light | nih.govresearchgate.net |

| Levofloxacin | Co₃O₄/Bi₂MoO₆@g-C₃N₄ | 95.21 | Not Specified | Visible Light | researchgate.net |

| Levofloxacin | 3CIS/GCN with PMS | 98.9 | 60 | Visible Light | nih.gov |

| 4-t-octylphenol | NaBiO₃ | High | Not Specified | Visible Light (>400 nm) | nih.gov |

Sodium bismuthate can act as an efficient catalyst for the activation of peroxymonosulfate (PMS), a strong oxidant, to generate highly reactive sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH). This synergistic system of photocatalysis and PMS activation has been shown to significantly enhance the degradation of organic pollutants. The addition of PMS to a sodium bismuthate-based photocatalytic system can lead to a substantial increase in the degradation rate of contaminants like tetracycline (B611298) researchgate.net. The catalyst facilitates the decomposition of PMS, leading to a higher concentration of reactive radicals that can effectively mineralize organic molecules.

The photocatalytic activity of sodium bismuthate can be further enhanced by introducing metal dopants and creating lattice oxygen vacancies.

Metal Doping: Doping with metal ions, such as Fe(III), can improve the photocatalytic performance by modifying the electronic band structure and enhancing the separation of photogenerated charge carriers. While specific studies on Fe(III)-doped sodium bismuthate hydrate are emerging, the principle is well-established in related bismuth-based photocatalysts.

Lattice Oxygen Vacancies: The presence of oxygen vacancies on the surface of the photocatalyst can create intermediate energy levels within the band gap. These vacancies can act as trapping sites for photoexcited electrons, which promotes charge separation and prolongs the lifetime of charge carriers researchgate.net. This enhanced separation of electrons and holes leads to a higher quantum efficiency and, consequently, improved photocatalytic activity.

Constructing heterojunctions is a highly effective strategy to improve the photocatalytic efficiency of sodium bismuthate. By combining NaBiO₃ with another semiconductor with a suitable band structure, such as bismuth oxychloride (BiOCl), a heterojunction can be formed at the interface jlu.edu.cn.

In a NaBiO₃/BiOCl composite, which can be synthesized via an in-situ reaction, the formation of an n-p type heterojunction facilitates the efficient separation of photogenerated electron-hole pairs jlu.edu.cn. Under visible light, the electrons in the conduction band of NaBiO₃ can transfer to the conduction band of BiOCl, while the holes in the valence band of BiOCl can move to the valence band of NaBiO₃. This spatial separation of charge carriers significantly reduces their recombination rate, leading to enhanced photocatalytic activity for the degradation of organic pollutants like Rhodamine B jlu.edu.cn. The photocatalytic activity of these composites can be tuned by varying the molar ratio of the constituent materials jlu.edu.cn.

Visible-Light-Driven Photocatalysis for Organic Pollutant Degradation

Inorganic Reaction Catalysis and Stoichiometric Oxidation

Sodium bismuthate(V) hydrate is a potent oxidizing agent in various inorganic chemical transformations. Its high oxidation potential enables the conversion of metal ions to their higher oxidation states, a property that is leveraged in both analytical chemistry and nuclear material processing. This section details its role in the oxidation of manganese compounds to permanganate (B83412) and the oxidation of actinide species.

Oxidation of Manganese Compounds to Permanganate

Sodium bismuthate is a powerful and effective reagent for the quantitative oxidation of manganese(II) ions (Mn²⁺) to the intensely purple permanganate ion (MnO₄⁻) wikipedia.orgtaylorandfrancis.comsciencemadness.org. This reaction is a classic qualitative test for the presence of manganese, as the formation of the vivid permanganate color is easily observable wikipedia.org. The oxidation is typically carried out in a hot acidic solution, such as nitric acid or sulfuric acid sciencemadness.org.

The underlying chemical transformation involves the reduction of bismuth(V) in sodium bismuthate to bismuth(III), while manganese(II) is oxidized to manganese(VII) in permanganate. The balanced ionic equation for this redox reaction in an acidic medium is:

2 Mn²⁺ + 5 NaBiO₃ + 14 H⁺ → 2 MnO₄⁻ + 5 Bi³⁺ + 5 Na⁺ + 7 H₂O sciencemadness.org

This conversion is a testament to the strong oxidizing power of sodium bismuthate, which is capable of oxidizing virtually any manganese compound to permanganate sciencemadness.orgchemkits.eu. The reaction proceeds readily without the need for heating; however, if the solution is heated, manganese dioxide (MnO₂) may be formed instead of permanganate libretexts.org. The resulting permanganate solution can be quantitatively analyzed using spectrophotometry due to its distinct color chemkits.eu.

| Reactant | Oxidizing Agent | Product | Conditions | Significance |

|---|---|---|---|---|

| Manganese(II) ions (Mn²⁺) | Sodium Bismuthate (NaBiO₃) | Permanganate ion (MnO₄⁻) | Hot acidic solution (H₂SO₄ or HNO₃) | Qualitative test for manganese |

| Manganese(II) ions (Mn²⁺) | Sodium Bismuthate (NaBiO₃) | Manganese dioxide (MnO₂) | With heating | Alternative reaction product |

Oxidation of Actinide Species (e.g., Am³⁺ to Am⁴⁺)

In the field of nuclear chemistry, particularly in the separation and processing of actinides, this compound serves as a crucial oxidizing agent. It is notably used for the oxidation of americium(III) (Am³⁺) to higher oxidation states, which facilitates its separation from other chemically similar elements like curium researchgate.net.

Research has demonstrated that the oxidation of Am³⁺ by sodium bismuthate can be selectively controlled by the reaction medium. In a 1 M phosphoric acid (H₃PO₄) solution, Am³⁺ is oxidized to the americyl(VI) ion, AmO₂²⁺ nih.gov. Conversely, in a dilute 0.1 M hydrochloric acid (HCl) solution, the oxidation product is the americyl(V) ion, AmO₂¹⁺ nih.gov. These higher oxidation states of americium have been found to be stable in their respective solutions for extended periods, lasting for weeks nih.gov.

The general process involves the oxidation of Am(III) to Am(V) or Am(VI) nih.goviaea.org. The reaction kinetics are influenced by factors such as acidity and temperature, with the oxidation proceeding more rapidly at lower acidity and higher temperatures iaea.org. The solid sodium bismuthate not only acts as an oxidant but can also sorb the actinide species, a property utilized in separation processes researchgate.net. The mechanism is complex and may involve ion exchange of Am³⁺ with the interlayer sodium ions in the hydrated sodium bismuthate structure rsc.org.

| Reactant | Oxidizing Agent | Aqueous Matrix | Product | Stability |

|---|---|---|---|---|

| Americium(III) (Am³⁺) | Sodium Bismuthate (NaBiO₃) | 1 M H₃PO₄(aq) | Americyl(VI) (AmO₂²⁺) | Stable for weeks |

| Americium(III) (Am³⁺) | Sodium Bismuthate (NaBiO₃) | 0.1 M HCl(aq) | Americyl(V) (AmO₂¹⁺) | Stable for weeks |

This selective oxidation is critical for the mutual separation of trans-plutonium actinides and lanthanides, which is otherwise a significant challenge due to their similar chemical behaviors rsc.org.

Applications in Environmental Remediation and Nuclear Waste Processing

Separation Chemistry for Actinides and Lanthanides

The separation of actinides from lanthanides and from each other is a critical step in the management of used nuclear fuel. Sodium bismuthate-based chromatographic systems have been explored for these challenging separations due to the ability of sodium bismuthate to act as both an oxidant and a separation medium. unlv.edumountainscholar.org

On a laboratory scale, sodium bismuthate has been utilized for the quantitative oxidation of plutonium from Pu(IV) to Pu(VI) in a nitric acid medium. This oxidation is a key step in the potentiometric determination of plutonium. nih.gov In this process, after oxidation, the excess sodium bismuthate is destroyed, and the Pu(VI) is then reduced back to Pu(IV) with a known excess of iron(II). The remaining iron(II) is then back-titrated. This method has demonstrated high accuracy, with an error of less than 0.2% for 3-5 mg of plutonium. nih.gov

The principle of oxidizing plutonium to a higher oxidation state to facilitate its separation is also a cornerstone of larger-scale processes like the historic Bismuth Phosphate Process, which was used for plutonium extraction during the Manhattan Project. wikipedia.orgosti.gov In that process, bismuth phosphate was used to precipitate plutonium in its +4 state, leaving other fission products in solution. Subsequent oxidation of plutonium to the +6 state, for which sodium bismuthate can be used, prevented its co-precipitation with bismuth phosphate in a later step, allowing for its separation. wikipedia.org

Modern research has expanded on the use of sodium bismuthate in chromatographic separations for a group of hexavalent actinides, including plutonium, from lanthanides. osti.govnih.govosti.gov These studies show that sodium bismuthate can effectively oxidize actinides like plutonium to the +6 state, which are then separated from the trivalent lanthanides.

| Parameter | Description | Reference |

|---|---|---|

| Principle | Oxidation of Pu(IV) to Pu(VI) in nitric acid medium. | nih.gov |

| Application | Potentiometric determination of plutonium. | nih.gov |

| Accuracy | Error of less than 0.2% for 3-5 mg of plutonium. | nih.gov |

| Historical Context | Related to the Bismuth Phosphate Process for plutonium extraction. | wikipedia.orgosti.gov |

| Modern Application | Chromatographic separation of group hexavalent actinides from lanthanides. | osti.govnih.govosti.gov |

The separation of americium from curium is a particularly challenging task in the reprocessing of nuclear fuel due to their similar chemical properties. nih.govosti.gov A novel method utilizing sodium bismuthate has been developed to perform both the oxidation of Am(III) to higher oxidation states and its subsequent separation from Cm(III). nih.govosti.gov

In this system, sodium bismuthate acts as a solid-phase oxidant and an ion exchanger. acs.org It has been demonstrated that in nitric acid media, Am(III) is oxidized, while Cm(III) remains in its trivalent state. mountainscholar.orgnih.gov This difference in oxidation state allows for their separation using solid-liquid extraction or column chromatography. nih.govosti.gov Research has shown that curium is more strongly retained on the undissolved sodium bismuthate at nitric acid concentrations below 1.0 M, leading to a separation factor of approximately 90 in 0.1 M nitric acid. nih.govosti.gov This separation is achieved rapidly, within the first minute of contact, and remains stable for at least two hours. nih.govosti.gov

Chromatographic separations using sodium bismuthate dispersed in an inert support have been shown to be faster and offer improved separation and recovery compared to solid-liquid extraction. osti.gov This method is a promising approach for the partitioning of americium from curium in used nuclear fuel, which is crucial for advanced fuel cycles. unlv.edumountainscholar.orgresearchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Method | Oxidation of Am(III) and separation from Cm(III) using sodium bismuthate. | nih.govosti.gov |

| Mechanism | Sodium bismuthate acts as both an oxidant and a separation medium. | unlv.edumountainscholar.org |

| Separation Factor | Approximately 90 in 0.1 M nitric acid. | nih.govosti.gov |

| Kinetics | Separation is achieved within the first minute of contact. | nih.govosti.gov |

| Techniques | Solid-liquid extraction and column chromatography. | nih.govosti.gov |

Contaminant Sequestration and Degradation

Bismuth-based materials, in general, have shown promise for the remediation of various environmental contaminants due to their low toxicity and versatile surface chemistry.

While specific studies on sodium bismuthate(V) hydrate (B1144303) for the adsorption of all these ions are limited, research on other bismuth compounds provides insights into the potential mechanisms. Bismuth subnitrate, for example, has been investigated for the removal of pertechnetate (TcO₄⁻) from contaminated groundwater. rsc.org The removal mechanism is believed to involve non-specific adsorption and ion exchange. rsc.org

For iodate (IO₃⁻), bismuth-based composite beads have demonstrated high adsorption capacities, forming insoluble bismuth oxyiodide phases. researchgate.netbohrium.com Similarly, bismuth oxide granulated with alginate has shown a high sorption capacity for iodide. mdpi.comnih.gov These findings suggest that sodium bismuthate could also be effective in sequestering iodine species from aqueous solutions.

The adsorption of chromate (CrO₄²⁻) onto various mineral surfaces is an area of active research. researchgate.netnih.govnih.govmdpi.com The mechanism often involves the formation of inner-sphere or outer-sphere complexes with the adsorbent surface. nih.gov Given the oxidizing nature of sodium bismuthate, its interaction with chromate would be a complex process involving both adsorption and potential redox reactions.

| Contaminant | Bismuth Compound Studied | Removal Mechanism | Reference |

|---|---|---|---|

| Pertechnetate (TcO₄⁻) | Bismuth Subnitrate | Adsorption and ion exchange | rsc.org |

| Iodate (IO₃⁻) | Bismuth-based composite beads | Formation of insoluble phases | researchgate.netbohrium.com |

| Iodide (I⁻) | Bismuth oxide with alginate | High sorption capacity | mdpi.comnih.gov |

| Chromate (CrO₄²⁻) | General mineral surfaces | Surface complexation | nih.gov |

| Uranyl Carbonate | General mineral surfaces | Surface complexation | acs.org |

Sodium bismuthate is a strong oxidizing agent and has been investigated for the degradation of organic pollutants in water. It can act as a phenolic oxidant, demonstrating its potential for breaking down complex organic molecules. acs.org

In the context of water treatment, sodium bismuthate has been used as a precursor for the synthesis of other photocatalytic materials like bismuth oxychloride, which are effective in the degradation of organic dyes. plos.org Furthermore, copper-doped sodium bismuthate has been shown to generate reactive oxygen species in the dark, enabling the degradation of organic pollutants without the need for light. nih.gov

A combined process of direct oxidation by bismuth silver oxide (derived from sodium bismuthate) followed by visible light photocatalysis with sodium bismuthate has been shown to be highly effective for the degradation and mineralization of organic dyes. acs.orgnih.gov This sequential approach leads to a significant increase in the total organic carbon (TOC) removal compared to either method used alone. acs.orgnih.gov Sodium bismuthate has also been used in a pretreatment step to remove chloride interference in the chemical oxygen demand (COD) analysis of wastewater. researchgate.net

| Application | Mechanism/Process | Reference |

|---|---|---|

| Degradation of Phenolic Compounds | Direct oxidation | acs.org |

| Degradation of Organic Dyes | Combined direct oxidation and visible light photocatalysis | acs.orgnih.gov |

| Generation of Reactive Oxygen Species | Copper-doped sodium bismuthate in the dark | nih.gov |

| Wastewater Analysis | Chloride removal for COD testing | researchgate.net |

Theoretical and Computational Studies of Sodium Bismuthate V Hydrate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary computational method for studying the electronic and structural properties of solid-state materials. For bismuth-containing compounds, DFT calculations are crucial for understanding their unique characteristics, which are often influenced by relativistic effects and the stereochemically active 6s² lone pair in Bi(III).

DFT is widely used to calculate the electronic band structure and density of states (DOS) of materials, which are fundamental to their optical and electronic properties. The band gap, in particular, is a critical parameter. Standard DFT approximations like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are known to often underestimate the band gap of semiconductors and insulators aps.orgscribd.com.

To achieve more accurate predictions for bismuth-based materials, hybrid functionals, such as HSE06, are often employed. These functionals mix a portion of exact Hartree-Fock exchange with the DFT exchange-correlation functional, yielding improved band gaps and electronic structures that align better with experimental data scribd.com. For instance, in studies of bismuth vanadate (B1173111) (BiVO₄), tuning the amount of exact exchange in the HSE06 functional was found to be critical for achieving agreement with the experimental band gap of approximately 2.4 eV scribd.com. Similar approaches are necessary for accurately modeling the electronic properties of sodium bismuthate(V) hydrate (B1144303).

DFT studies on related bismuth compounds demonstrate that factors such as elemental substitution or doping can significantly alter the electronic structure. For example, doping silver into sodium antimonate (B1203111) (NaSbO₃) was shown through DFT calculations to introduce new energy bands near the Fermi level, drastically reducing the band gap from 4.2 eV to 2.05 eV scielo.br. Similarly, DFT calculations on BiMVO₅ (M = Ca, Mg, Cd) compounds, including spin-orbit coupling effects, have shown that the choice of the M cation plays a key role in determining the band gap and other optoelectronic properties researchgate.netiaea.org. These studies underscore the sensitivity of the electronic structure of bismuth-based oxides to their precise composition and structure.

| Compound | Computational Method | Calculated Band Gap (eV) | Reference |

|---|---|---|---|

| BiVO₄ | PBE | 2.16 | scribd.com |

| BiZn₂VO₆ | DFT | 1.6 | researchgate.net |

| BiCaVO₅ | GGA + SO | 3.27 | researchgate.netiaea.org |

| BiMgVO₅ | GGA + SO | 3.18 | researchgate.netiaea.org |

| BiCdVO₅ | GGA + SO | 2.58 | researchgate.netiaea.org |

The term "hydrate" in sodium bismuthate(V) hydrate indicates the presence of water molecules within the crystal structure or associated with the ions in solution. Computational simulations are essential for understanding the complex interactions between the ions and water molecules. Ab initio molecular dynamics (AIMD) simulations, which use forces calculated from electronic structure theory (often DFT), can model the dynamic behavior of ions in aqueous environments.

The coordination environment around bismuth is highly variable and can be influenced by the choice of ligands and the presence of the stereochemically active 6s² lone pair ucl.ac.uk. In the solid state, bismuth can display a range of coordination numbers and geometries. For example, in tripotassium di(nitrilotriacetato)bismuthate(III) dihydrate, the bismuth atom exhibits a cubic coordination environment semanticscholar.org. Fully atomistic molecular dynamics simulations, while often using classical force fields, can also provide detailed pictures of the hydration shells around cations like Na⁺ in confined environments, revealing how the coordination structure is affected by the proximity of surfaces and the amount of available water nih.gov.

| Species | Method | Calculated Parameter | Value | Reference |

|---|---|---|---|---|

| [Bi(OH)m(H₂O)n]⁽³⁻ᵐ⁾⁺ | DFT (MPW1PW91) | Bi–O(OH) distance | Varies with m, n | royalholloway.ac.uk |

| [Bi(OH)m(H₂O)n]⁽³⁻ᵐ⁾⁺ | DFT (MPW1PW91) | Bi–O(H₂O) distance | Varies with m, n | royalholloway.ac.uk |

| Bi³⁺ aqua ion | AIMD | Coordination Shell | Asymmetric | osti.gov |

Computational chemistry is a key tool for mapping out the potential energy surfaces of chemical reactions, identifying intermediate species, and calculating the energy barriers associated with transition states. For sodium bismuthate, a powerful oxidizing agent, understanding the mechanisms of its reactions is crucial.

While specific DFT studies on the transition states of this compound reactions are not widely reported in the provided literature, mechanistic studies of related bismuth compounds offer valuable parallels. For example, the catalytic dehydration of alcohols by bismuth(III) triflate hydrate, Bi(OTf)₃·xH₂O, is proposed to proceed through the formation of a carbocation intermediate acs.org. The stability of this carbocation dictates the reactivity, a hypothesis supported by computational results acs.org.

The dissolution of sodium bismuthate in acidic solutions is a key step in its use as an oxidant morressier.comresearchgate.net. The stability of the resulting Bi(V) species in solution is affected by temperature and acidity morressier.com. In the solid state, the interaction of bismuth-based materials with contaminants in aqueous solutions can involve complex mechanisms, including ion exchange, adsorption, and structural transformation to new phases like bismutite rsc.org. DFT calculations can be used to model these solid-state transformations and the energetics of ion incorporation. Furthermore, mass spectrometric experiments combined with theoretical studies on gas-phase bismuth-oxido clusters have revealed fragmentation processes and provided insights into the intrinsic stability and reactivity of the cluster cores, which differ significantly from their behavior in solution chemistryviews.org.

Ab Initio Calculations for Bismuth Hydration and Bismuth-Oxo Clusters

Ab initio (from first principles) calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for investigating molecular systems. These methods have been applied to study the hydration of bismuth ions and the structure of bismuth-oxo clusters.

A detailed ab initio study of aquabismuth(III) complexes at the MP2 level has been performed for species with up to nine coordinating water molecules cdnsciencepub.comresearchgate.net. These calculations provide optimized geometries, energies, and vibrational frequencies. The results show that deviations from high symmetry in these aqua complexes are consistent with the influence of the inert-pair effect cdnsciencepub.com. Such calculations can determine incremental binding energies for successive water molecules, which indicate that the coordination number is likely limited by ligand-ligand repulsion researchgate.net.

Bismuth-oxo clusters are important intermediates in the formation of bismuth oxides and are structurally diverse nih.govresearchgate.net. Ab initio calculations have been used to examine protonated bismuth–oxo clusters, such as those with the stoichiometry Bi₆O₈₋ₙ(OH)ₙ⁽²⁺ⁿ⁾⁺ cdnsciencepub.com. Trivalent bismuth (Bi³⁺) can also be used computationally and experimentally as a "knob" to tune the stability and solubility of transition-metal oxo clusters. Its lone pair allows for the capping and isolation of metastable cluster forms that can be characterized acs.org. The gas-phase chemistry of these clusters, explored through mass spectrometry, reveals fragmentation pathways and points to the high stability of the inorganic core chemistryviews.org.

Computational Approaches to Structural Stability and Energetics

Computational methods are vital for assessing the structural stability and energetics of materials. For a hydrated compound like sodium bismuthate(V), this includes calculating the cohesive energy of the crystal, the energetics of hydration/dehydration, and the relative stability of different crystal polymorphs or hydrated forms.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes for Tailored NaBiO₃·nH₂O Materials with Enhanced Functionality

The advancement of sodium bismuthate(V) hydrate (B1144303) applications is intrinsically linked to the ability to control its physicochemical properties during synthesis. Future research will focus on developing novel synthetic routes that allow for precise tailoring of morphology, particle size, crystallinity, and surface area to enhance its functionality.

One promising direction is the refinement of "green" synthesis methods. A novel, environmentally friendly approach for synthesizing sodium bismuthate dihydrate (NaBiO₃·2H₂O) utilizes sodium persulfate as an oxidant, avoiding the use of poisonous gases associated with traditional methods. iaea.org Control over reaction conditions, such as temperature and alkali concentration, has been shown to be crucial. For instance, well-crystallized monophase NaBiO₃·2H₂O can be obtained at 90°C, whereas lower temperatures may result in a mixture of hydrated forms. iaea.org This level of control is essential for producing materials with superior and consistent performance, such as in photocatalysis. iaea.org

Hydrothermal and solvothermal methods are also attractive for synthesizing a variety of bismuthates from sodium bismuthate(V) hydrate, yielding crystal structures that are not achievable through high-temperature solid-state reactions. taylorandfrancis.com Further exploration of these methods, including the use of various solvents, surfactants, and structure-directing agents, could lead to NaBiO₃·nH₂O materials with unique morphologies, such as nanosheets, nanowires, or hierarchical structures, each tailored for specific applications. A chemical oxidation method has also been patented for the preparation of nano-sized sodium bismuthate, which is noted for its high purity and stability, making it suitable for applications in batteries and organic synthesis. google.com

| Synthetic Method | Key Advantages | Controllable Parameters | Resulting Material Properties |

| Green Synthesis (using Sodium Persulfate) | Environmentally friendly, safer, avoids poisonous gases. iaea.org | Temperature, alkali concentration. iaea.org | Well-crystallized, monophase NaBiO₃·2H₂O with superior photocatalytic performance. iaea.org |

| Hydrothermal/Solvothermal | Access to novel crystal structures not achievable by solid-state reactions. taylorandfrancis.com | Temperature, pressure, solvent, reaction time, additives. | Variety of bismuthate crystal structures (e.g., ilmenite (B1198559), pyrochlore), potential for controlled morphology. taylorandfrancis.comresearchgate.net |

| Chemical Oxidation | Rapid synthesis of high-purity, nano-sized crystals. google.com | Synthesis conditions (e.g., concentration of reactants, agitation). researchgate.net | Ultrafine, high-purity hydrated nano-sodium bismuthate with high stability. google.com |

Enhancement of Catalytic Efficiency and Selectivity across Diverse Chemical Transformations